molecular formula C11H10Cl2OS B8282044 6,7-Dichloro-5-hydroxy-2-isopropylbenzo[b]thiophene

6,7-Dichloro-5-hydroxy-2-isopropylbenzo[b]thiophene

Cat. No. B8282044
M. Wt: 261.2 g/mol
InChI Key: BFVPOXMQHRTAFB-UHFFFAOYSA-N
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Patent
US04528399

Procedure details

A mixture of 6.00 g of 6,7-dichloro-2-isopropyl-5-methoxybenzo[b]thiophene and 50 g of pyridine hydrochloride, is heated under nitrogen with stirring in a 185° bath for 4.5 hours and at 200° for one hour. The reaction is cooled, triturated with 500 ml of water and extracted with three 150 ml-portions of ether. The combined ether extracts are washed with one 150 ml-portion of 2N hydrochloric acid, two 150 ml-portions of water and one 50 ml-portion of saturated sodium chloride solution and dried over magnesium sulfate to give 5.61 g of 6,7-dichloro-5-hydroxy-2-isopropylbenzo[b]thiophene as an amber oil which crystallized on standing to a product having mp 44.5-46.5. A sample recrystallized twice from hexane melts at 44.5°-46.5°.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:15]C)=[CH:4][C:5]2[CH:9]=[C:8]([CH:10]([CH3:12])[CH3:11])[S:7][C:6]=2[C:13]=1[Cl:14].Cl.N1C=CC=CC=1>>[Cl:1][C:2]1[C:3]([OH:15])=[CH:4][C:5]2[CH:9]=[C:8]([CH:10]([CH3:11])[CH3:12])[S:7][C:6]=2[C:13]=1[Cl:14] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C(=CC2=C(SC(=C2)C(C)C)C1Cl)OC
Name
Quantity
50 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a 185° bath for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated under nitrogen
WAIT
Type
WAIT
Details
at 200° for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
CUSTOM
Type
CUSTOM
Details
triturated with 500 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with three 150 ml-portions of ether
WASH
Type
WASH
Details
The combined ether extracts are washed with one 150 ml-portion of 2N hydrochloric acid, two 150 ml-portions of water and one 50 ml-portion of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
ClC=1C(=CC2=C(SC(=C2)C(C)C)C1Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.61 g
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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